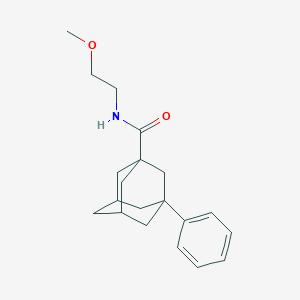

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide

Description

N-(2-Methoxyethyl)-3-phenyl-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by a carboxamide functional group attached to the adamantane core. The adamantane moiety confers rigidity and lipophilicity, while the 2-methoxyethyl and 3-phenyl substituents modulate solubility and biological interactions. This compound is of interest in medicinal chemistry due to adamantane’s prevalence in antiviral and central nervous system (CNS)-targeting drugs.

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-phenyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-23-8-7-21-18(22)20-12-15-9-16(13-20)11-19(10-15,14-20)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSYKZCMGKQVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide typically involves the following steps:

Formation of Adamantane Derivative: The adamantane core is functionalized to introduce a carboxylic acid group.

Amide Bond Formation: The carboxylic acid derivative is reacted with 2-methoxyethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide has been investigated for its potential therapeutic effects, including:

- Antiviral Activity : The compound exhibits promising antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting specific viral proteins .

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .

Biological Research

The compound serves as a ligand in receptor binding studies, providing insights into various biological processes:

- Receptor Interaction : Its adamantane structure enhances binding affinity to certain receptors, making it a valuable tool for studying receptor-ligand interactions.

- Cell Signaling Modulation : Research indicates that it can influence pathways such as Wnt signaling, which is critical in cancer progression and development .

Materials Science

This compound is utilized in the development of advanced materials:

- Thermoresponsive Polymers : The compound's unique properties facilitate the creation of polymers that respond to temperature changes, useful in drug delivery systems and smart materials.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of this compound against influenza viruses, the compound demonstrated significant inhibition of viral replication in vitro. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for treating viral infections .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it effectively reduced cell viability in various cancer cell lines, including prostate and breast cancer. The study utilized MTT assays to quantify cell proliferation and found that treatment with this compound led to increased apoptosis markers compared to control groups .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to receptors or enzymes. The phenyl group and methoxyethyl substituent contribute to the compound’s lipophilicity and ability to cross biological membranes. The exact pathways and targets may vary depending on the specific application, but common targets include viral proteins, cancer cell receptors, and polymer matrices .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide with three analogs from the provided evidence:

Key Observations :

- Substituent Effects: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., 3-fluoro-2-methylphenyl in ). This may improve aqueous solubility but reduce membrane permeability. Ethoxy groups (e.g., 4-ethoxyphenyl ) introduce steric bulk and moderate electron-donating effects, which could influence pharmacokinetics.

- Molecular Weight : The target compound (325.43 g/mol) is heavier than its analogs, primarily due to the combined bulk of the phenyl and methoxyethyl groups. This may impact blood-brain barrier penetration compared to lighter analogs like N-(4-ethoxyphenyl)-1-adamantanecarboxamide (299.41 g/mol) .

Biological Activity

N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H25NO2

- Molecular Weight : 273.39 g/mol

The compound features an adamantane core, which is known for its stability and rigidity, combined with a methoxyethyl side chain and a phenyl group. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : The compound may interact with various receptors in the body, including those involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes that play a role in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Cell Membrane Interaction : The adamantane structure enhances membrane permeability, allowing the compound to affect intracellular processes effectively.

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study published in Cancer Letters demonstrated that treatment with the compound led to apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Research highlighted in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

- Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption characteristics and penetrates biological membranes effectively, which is crucial for its therapeutic applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.